Syringaldazine

Catalog No.
S544327
CAS No.
14414-32-5
M.F
C18H20N2O6
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Syringaldazine

CAS Number

14414-32-5

Product Name

Syringaldazine

IUPAC Name

4-[(Z)-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidenehydrazinylidene]methyl]-2,6-dimethoxyphenol

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C18H20N2O6/c1-23-13-5-11(6-14(24-2)17(13)21)9-19-20-10-12-7-15(25-3)18(22)16(8-12)26-4/h5-10,21-22H,1-4H3/b19-9-,20-10-

InChI Key

YARKTHNUMGKMGS-QJUDHZBZSA-N

SMILES

COC1=CC(=CC(=C1O)OC)C=NN=CC2=CC(=C(C(=C2)OC)O)OC

Solubility

Soluble in DMSO

Synonyms

Syringaldazine

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NN=CC2=CC(=C(C(=C2)OC)O)OC

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N\N=C/C2=CC(=C(C(=C2)OC)O)OC

Description

The exact mass of the compound Syringaldazine is 360.1321 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Hydrazones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Enzymatic Orientation

Syringaldazine plays a crucial role in improving the efficiency of enzymatic biosensors. These sensors rely on the functionality of specific enzymes. Syr acts as an orientation agent, influencing the way enzyme molecules attach to the biosensor surface []. This specific orientation allows the enzyme's active site, the part responsible for the desired reaction, to be optimally positioned for interaction with the target molecule. The result is a more efficient and sensitive biosensor.

Combined with Tethering Agents

For even stronger attachment and optimal performance, syringaldazine is often used in conjunction with tethering agents. These agents create a stable bond between the enzyme and the biosensor surface. Combining Syr with a tethering agent like 1-pyrenebutanoic acid N-hydroxysuccinimide ester (PBSE) has been shown to significantly enhance the performance of biosensors utilizing multi-copper oxidase enzymes [].

Syringaldazine, also known as 4-hydroxy-3,5-dimethoxybenzaldehyde azine, is an organic compound with the molecular formula C16H18N2O4. It is a crystalline solid with a pale yellow color. The compound consists of two syringaldehyde molecules linked by an azine group (-N=N-). Syringaldazine is known for its specific reactivity with certain enzymes, particularly laccases .

Syringaldazine doesn't have a direct biological role. Its mechanism of action relates to its interaction with specific enzymes:

  • Laccase and peroxidase substrate: The aromatic structure and electron-donating groups (methoxyl) in syringaldazine make it a suitable substrate for laccases and peroxidases. These enzymes oxidize phenolic compounds, and syringaldazine serves as a model substrate for studying their activity [, ].
  • Limited data: Specific safety information on syringaldazine is limited.
  • General precautions: As with most laboratory chemicals, it's advisable to handle syringaldazine with standard safety protocols, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

  • Oxidation: Syringaldazine can be oxidized by laccases and other oxidative enzymes. This reaction results in the formation of a purple-colored product, which is the basis for its use in enzyme activity assays .
  • Hydrolysis: In acidic conditions, syringaldazine can undergo hydrolysis, breaking down into its constituent syringaldehyde molecules.
  • Complexation: Syringaldazine can form complexes with certain metal ions, which can affect its reactivity and spectral properties.

Syringaldazine exhibits significant biological activity, primarily in its interactions with enzymes:

  • Laccase substrate: It serves as a specific substrate for laccases, which are multi-copper oxidases found in fungi, plants, and some bacteria. The oxidation of syringaldazine by laccases produces a distinct color change, making it valuable for enzyme activity assays .
  • Lignin peroxidase indicator: Syringaldazine can also be used to detect the activity of lignin peroxidases, enzymes involved in lignin degradation.
  • Antioxidant properties: Some studies have suggested that syringaldazine may possess antioxidant properties, though this aspect requires further investigation.

Syringaldazine can be synthesized through several methods:

  • Condensation reaction: The most common method involves the condensation of syringaldehyde with hydrazine. This reaction typically occurs in an alcoholic solution under mild conditions .
  • Oxidative coupling: Another approach involves the oxidative coupling of syringaldehyde molecules in the presence of a suitable catalyst.
  • Microwave-assisted synthesis: Recent studies have explored microwave-assisted synthesis methods to produce syringaldazine more efficiently.

Syringaldazine finds applications in various fields:

  • Enzyme assays: Its primary use is in assays for laccase activity. The oxidation of syringaldazine by laccases produces a purple color, allowing for quantitative measurement of enzyme activity .
  • Environmental monitoring: Syringaldazine-based assays are used to detect and measure laccase activity in environmental samples, particularly in studies of lignin degradation and bioremediation.
  • Biotechnology: It is used in screening for laccase-producing microorganisms and in the development of biosensors.
  • Pulp and paper industry: Syringaldazine assays are employed to monitor enzymatic processes in pulp bleaching and other industrial applications involving lignin modification.

Syringaldazine interacts with various biological and chemical entities:

  • Laccases: The compound forms a specific substrate-enzyme complex with laccases, leading to its oxidation .
  • Metal ions: Studies have shown that syringaldazine can interact with certain metal ions, which can influence its spectral properties and reactivity.
  • Other oxidative enzymes: While most specific to laccases, syringaldazine can also interact with other oxidative enzymes, albeit with different kinetics and specificities.

Similar Compounds: Comparison and Uniqueness

Syringaldazine's uniqueness lies in its high specificity for laccases, the stability of its oxidation product, and its sensitivity in enzyme assays. These properties make it a preferred substrate in many laccase-related studies and applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

360.13213636 g/mol

Monoisotopic Mass

360.13213636 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14414-32-5

General Manufacturing Information

Benzaldehyde, 4-hydroxy-3,5-dimethoxy-, 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]hydrazone: ACTIVE

Dates

Modify: 2023-08-15
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12: Ricklefs E, Winkler N, Koschorreck K, Urlacher VB. Expanding the laccase-toolbox: a laccase from Corynebacterium glutamicum with phenol coupling and cuprous oxidase activity. J Biotechnol. 2014 Dec 10;191:46-53. doi: 10.1016/j.jbiotec.2014.05.031. Epub 2014 Jun 6. PubMed PMID: 24910971.
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